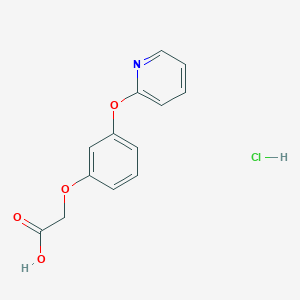
4-Amino-3-bromo-2-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-bromo-2-fluorobenzonitrile is a chemical compound with the CAS Number: 2090323-74-1 . It has a molecular weight of 215.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods . One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . Another method involves a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis (trimethylsilyl)amide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H4BrFN2 . The InChI code for this compound is 1S/C7H4BrFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2 .Chemical Reactions Analysis
In both solution and solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Herbicide Resistance in Plants
Research has demonstrated the use of related bromo- and fluoro-nitrile compounds in developing herbicide resistance in transgenic plants. A specific gene encoding a nitrilase that detoxifies bromoxynil, a herbicide, by converting it to a less harmful metabolite, was introduced into tobacco plants. This modification conferred resistance to the herbicide, showcasing a potential application of nitrile-containing compounds in agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).
Synthetic Organic Chemistry
4-Amino-3-bromo-2-fluorobenzonitrile serves as a versatile intermediate in organic synthesis. It has been used in the development of a microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This methodology demonstrates the compound's role in facilitating efficient synthesis of heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Ang et al., 2013).
Material Science
In material science, the introduction of fluorinated compounds, like 4-amino-2-(trifluoromethyl)benzonitrile, has shown to improve the power conversion efficiencies of polymer solar cells. The specific structural modifications provided by fluoro- and bromo-nitriles contribute to ordering of polymer chains, enhancing electronic properties and leading to better performance of photovoltaic devices (Jeong et al., 2011).
Biological Studies
Compounds derived from or related to this compound have been studied for their biological activities, including antibacterial properties and potential anticancer activities. For instance, derivatives synthesized from related nitrile compounds have shown antibacterial activity and have been evaluated for their effectiveness in treating cancer, highlighting the potential of nitrile-based molecules in medicinal chemistry (Khan, 2017).
Safety and Hazards
作用機序
Target of Action
It’s known that benzonitrile derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzonitrile derivatives can undergo nucleophilic aromatic substitution reactions . In such reactions, the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that benzonitrile derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in methanol . These properties could influence its bioavailability.
Result of Action
Given its potential to interact with various targets and pathways, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Amino-3-bromo-2-fluorobenzonitrile. For instance, it’s recommended to store the compound in a dry, dark place at a temperature between 2-8°C .
特性
IUPAC Name |
4-amino-3-bromo-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBINKGRJEPQKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)

methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide](/img/structure/B2888768.png)
![4-[4-(Morpholin-4-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2888770.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888771.png)
![3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2888772.png)
![Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B2888773.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2888776.png)
![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)
![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2888783.png)
![5-(3,4-dichlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888786.png)